3-formyl-1,5-dimethyl-1H-indole-2-carboxylic acid
Description
3-Formyl-1,5-dimethyl-1H-indole-2-carboxylic acid (CAS: 893730-32-0, InChIKey: NPDQBXLCCMTKTH-UHFFFAOYSA-N) is an indole derivative featuring a formyl group at position 3, a carboxylic acid group at position 2, and methyl substituents at positions 1 and 5. Its molecular formula is C₁₂H₁₁NO₃, with a molecular weight of 217.22 g/mol . The compound’s structure combines electron-withdrawing (formyl, carboxylic acid) and electron-donating (methyl) groups, creating a unique reactivity profile. It serves as a key intermediate in synthesizing heterocyclic derivatives, such as thiazol-indole hybrids, via condensation reactions .
Properties
Molecular Formula |
C12H11NO3 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
3-formyl-1,5-dimethylindole-2-carboxylic acid |
InChI |
InChI=1S/C12H11NO3/c1-7-3-4-10-8(5-7)9(6-14)11(12(15)16)13(10)2/h3-6H,1-2H3,(H,15,16) |
InChI Key |
NPDQBXLCCMTKTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2C=O)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-formyl-1,5-dimethyl-1H-indole-2-carboxylic acid typically involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . For industrial production, the process may be optimized to increase yield and purity, often involving the use of specific solvents and reaction conditions to facilitate the formation of the desired indole derivative .
Chemical Reactions Analysis
3-formyl-1,5-dimethyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the formyl group into a carboxylic acid group.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Unfortunately, the search results provided do not offer specific applications, comprehensive data tables, or well-documented case studies focusing solely on the compound "3-formyl-1,5-dimethyl-1H-indole-2-carboxylic acid." However, the search results do provide some information on related compounds and their applications, which may be relevant.
Information on Indole Derivatives and Their Applications
- 3-substituted amino-1H-indole-2-carboxylic acid: This compound and its derivatives can modulate T helper (Th) cells, controlling the transcription of interleukin-4 (IL-4) message, IL-4 release, or IL-4 production, showing therapeutic potential . Th cells, a class of lymphocytes produced in the bone marrow, control the immune system and enhance the responses of other white blood cells by secreting mediators like lymphokines, interleukins, and cytokines .
- 1H-indole-3-carboxylic acid pyridine-3-ylamides: These compounds show high affinity and selectivity for the 5-HT2C receptor . One specific compound, 1H-indole-3-carboxylic acid[6-(2-chloro-pyridin-3-yloxy)-pyridin-3-yl]-amide (15k), exhibits the highest affinity (IC50=0.5 nM) with excellent selectivity (>2000 times) over other serotonin and dopamine receptors .
- Indole-2-carboxylic acid: Research suggests that indole-2-carboxylic acid is a promising scaffold for developing integrase inhibitors . An indole nitrogen and a 2-carboxyl group were found to chelate two metals within the active site .
- α-Mangostin (α-MG): Possesses extensive biological activities and pharmacological properties and is considered an antineoplastic agent, antioxidant, and anti-proliferation agent, and it induces apoptosis .
- Thymol: Exhibits various pharmacological properties, including antioxidant, free radical scavenging, anti-inflammatory, analgesic, antispasmodic, antibacterial, antifungal, antiseptic, and antitumor activities .
Mechanism of Action
The mechanism of action of 3-formyl-1,5-dimethyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, influencing biological pathways. For example, indole derivatives can inhibit certain enzymes involved in cancer cell proliferation, leading to their potential use as anticancer agents .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes critical differences between 3-formyl-1,5-dimethyl-1H-indole-2-carboxylic acid and its analogs:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| This compound | 893730-32-0 | C₁₂H₁₁NO₃ | 217.22 | 1,5-dimethyl, 3-formyl, 2-carboxylic |
| 3-Formyl-1H-indole-2-carboxylic acid | Not available | C₁₀H₇NO₃ | 189.17 | 3-formyl, 2-carboxylic |
| 3-Formyl-1-(4-methoxybenzyl)-1H-indole-2-carboxylic acid | Not available | C₁₈H₁₅NO₄ | 309.32 | 4-methoxybenzyl (position 1), 3-formyl, 2-carboxylic |
| 7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid | 1120332-41-3 | C₂₀H₂₀N₂O₂ | 320.39 | Cyclopentylamino (position 7), phenyl (position 2), 5-carboxylic |
Physicochemical Properties
- Solubility: The 1,5-dimethyl groups in the target compound increase hydrophobicity compared to the unsubstituted 3-formyl-1H-indole-2-carboxylic acid.
- Acidity : The electron-donating methyl groups may slightly increase the pKa of the carboxylic acid group in the target compound compared to the unsubstituted analog. The 4-methoxybenzyl group’s electron-donating methoxy moiety could further modulate acidity .
Biological Activity
3-Formyl-1,5-dimethyl-1H-indole-2-carboxylic acid is an indole derivative that has garnered attention for its potential biological activities. This compound features a unique structure characterized by a formyl group and two methyl groups on the indole ring, contributing to its diverse pharmacological properties. The molecular formula is C12H11NO3, with a molecular weight of approximately 219.22 g/mol. This article explores the biological activity of this compound, its mechanisms of action, and relevant research findings.
The reactivity of this compound can be attributed to its functional groups, particularly the carboxylic acid and formyl groups. These functionalities facilitate various chemical reactions crucial for organic synthesis and potential medicinal applications. The compound’s structure allows for interactions with biological targets, making it a candidate for further pharmacological studies.
Anticancer Properties
Indole derivatives are known for their anticancer activities. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar indole structures can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .
Table 1: Cytotoxic Activity of Indole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A431 (human epidermoid carcinoma) | TBD | Apoptosis induction |
| Indole derivative X | HT29 (colorectal cancer) | <30 | Cell cycle arrest |
| Indole derivative Y | U251 (glioblastoma) | TBD | Inhibition of survivin |
The mechanisms underlying the biological activities of this compound involve:
- Intermolecular Interactions : The compound's aromatic system enhances its interaction with biological macromolecules.
- Apoptotic Pathways : Induction of apoptosis in cancer cells may occur through the modulation of key proteins involved in cell survival.
- Enzyme Inhibition : Potential inhibition of enzymes critical for viral replication or tumor growth has been hypothesized based on structural analogs.
Case Studies and Research Findings
Several studies have highlighted the biological significance of indole derivatives:
- Cytotoxicity Studies : A series of indole derivatives were synthesized and tested against various cancer cell lines. The results indicated that those with specific substitutions exhibited enhanced cytotoxicity compared to standard chemotherapeutics .
- Antiviral Activity Evaluation : Indole carboxylic acids have been evaluated for their ability to inhibit HIV integrase activity, demonstrating promising results that warrant further exploration into their mechanism and efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
